![molecular formula C14H19NO B2844902 (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol CAS No. 1349980-80-8](/img/structure/B2844902.png)
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol” is a chemical substance with the IUPAC name (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol . It has a molecular weight of 127.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 . This code provides a unique identifier for the compound and can be used to generate a 3D molecular structure .Physical And Chemical Properties Analysis
The compound “(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol” is a solid at room temperature . . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrrole Derivatives in Pharmacology : Pyrrole, a significant class of heterocyclic compounds, exhibits various pharmacological activities like antibacterial, antifungal, and anthelmintic properties. The substituted pyrroles have been studied for their potential in treating hyperlipidemias, inflammation, and as inhibitors of COX1/COX-2. New Schiff base derivatives of pyrrole were synthesized and demonstrated potent activity against various microorganisms (Bhardwaj & Sharma, 2021).
Antitumor Applications : A novel pyrrole derivative was designed as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, exhibiting strong antitumor properties. This compound demonstrated high inhibitory activity against different tumor cell lines and is being evaluated for its potential as an antitumor agent (Gangjee et al., 2000).
Telomerase Inhibition : Pyrrolo[2,3-c]carbazole alkaloids, which have a structural resemblance to (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol, have been synthesized as polycyclic telomerase inhibitors. These compounds originate from marine sources and have been studied for their potential to inhibit telomerase, a target in cancer therapy (Fürstner, Domostoj, & Scheiper, 2006).
Advanced Pharmaceutical and Chemical Applications
HIV-1 Reverse Transcriptase Inhibition : Pyrrolo[1,4]benzodiazepines, closely related to pyrrole derivatives, have shown potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These tricyclic compounds are important in developing new therapeutic agents for HIV treatment (Varvounis, 2016).
Non-linear Optical Materials : Pyrrole-imidazole derivatives have been synthesized and analyzed for their potential as non-linear optical (NLO) materials. The high β values of these compounds indicate their suitability in the field of NLO applications (Singh, Rawat, & Baboo, 2015).
Antihypertensive Agents : Derivatives of pyrrole, such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, have shown significant antihypertensive activity. These compounds were tested for their efficacy as potassium channel activators and potential antihypertensive agents (Bergmann & Gericke, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJPYWCKXTFP-HZSPNIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

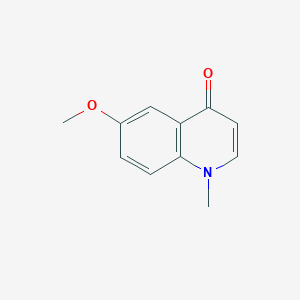
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)
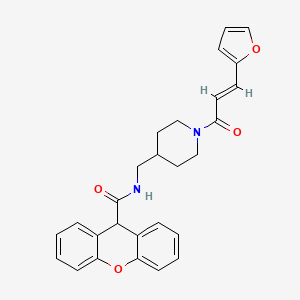
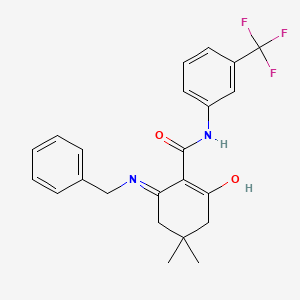
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)
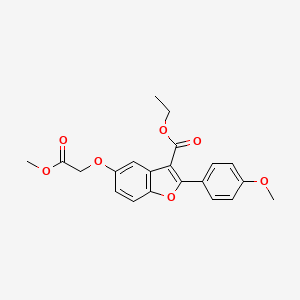
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)


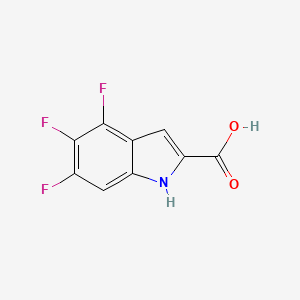


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)
